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Compound of Interest

Compound Name:
(R)-2-(4-Chlorophenyl)-2-

hydroxypropionic Acid

Cat. No.: B11725858

Get Quote

Executive Summary & Compound Identity
2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as Reduced Fenofibric Acid) is the

primary Phase I metabolite of the anti-hyperlipidemic drug Fenofibrate. While Fenofibrate and

its active hydrolytic metabolite (Fenofibric acid) are achiral benzophenone derivatives, the

subsequent reduction of the ketone moiety generates a chiral center at the benzylic position.

The (R)-enantiomer represents a specific stereochemical impurity and metabolic product that

requires rigorous control and characterization during drug development to ensure safety and

efficacy, particularly given the varying toxicity profiles of enantiomeric pairs.
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Parameter Detail

IUPAC Name
(2R)-2-(4-chlorophenyl)-2-hydroxypropanoic

acid

CAS Number 887304-94-1 (R-isomer); 4445-13-0 (Racemate)

Molecular Formula C₉H₉ClO₃

Molecular Weight 200.62 g/mol

SMILES C(C(=O)O)O

Role
Chiral Metabolite; Process Impurity

(Fenofibrate)

Physicochemical Properties
Note: Data typically refers to the racemate unless specified, as the enantiomers share scalar

properties in an achiral environment.

Solid-State Characteristics
Appearance: White to off-white crystalline powder.

Melting Point: 133–135 °C (Racemate). The pure (R)-enantiomer is expected to have a

sharp melting transition within a similar range, potentially distinct from the racemate

depending on the conglomerate vs. racemic compound crystal lattice.

Polymorphism: Exhibits potential for polymorphism due to hydrogen bonding capabilities of

the α-hydroxyl and carboxylic acid groups.

Solution Thermodynamics
pKa (Acidic): 3.61 ± 0.10 (Predicted). The electron-withdrawing chlorine atom and the α-

hydroxyl group increase acidity relative to propionic acid (pKa 4.87).

Lipophilicity (LogP): 1.6 – 2.3. Moderately lipophilic, suggesting good membrane

permeability but limited aqueous solubility.
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Solubility Profile:

Water: Insoluble (< 0.1 mg/mL).

Methanol/Ethanol: Freely Soluble (> 100 mg/mL).

DMSO: Soluble.

Hexane: Insoluble.

Structural Characterization (Expert Analysis)
Stereochemical Origin
The compound arises from the reduction of the carbonyl group in Fenofibric Acid. In vivo, this

reduction is enzymatic and often stereoselective. In vitro (chemical synthesis), using non-chiral

reducing agents like Sodium Borohydride (NaBH₄) yields the racemate (50:50 mixture of R and

S).

Spectroscopic Signature (Validation Criteria)
To validate the identity of the (R)-isomer, the following spectral features must be observed.

Note: Enantiomers have identical NMR spectra in achiral solvents.

¹H NMR (400 MHz, DMSO-d₆):

δ 12.6 ppm (br s, 1H): Carboxylic acid proton (-COOH).

δ 7.30–7.50 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-

substitution).

δ 5.80 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

δ 1.75 ppm (s, 3H): Methyl group (-CH₃) attached to the quaternary chiral center. Crucial

for distinguishing from unreduced Fenofibric acid (which lacks this signal).

IR Spectroscopy (KBr Pellet):

3400–3500 cm⁻¹: Broad O-H stretch (Alcohol + Acid).
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1705–1725 cm⁻¹: Strong C=O stretch (Carboxylic acid).

830 cm⁻¹: C-Cl stretch (typical for para-chlorophenyl).

Experimental Protocols
Protocol: Chiral HPLC Separation
Objective: To determine the Enantiomeric Excess (ee) of the (R)-isomer in a sample.

Methodology: The separation relies on the interaction between the hydroxyl group of the

analyte and the carbamate moieties of the chiral stationary phase (CSP).

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)),

4.6 x 250 mm, 5 µm.

Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

Expert Insight: The TFA is critical to suppress ionization of the carboxylic acid, preventing

peak tailing.

Flow Rate: 1.0 mL/min.

Temperature: 25 °C.

Detection: UV @ 225 nm (Maximal absorbance for chlorobenzene chromophore).

Suitability Criteria: Resolution (Rs) between (R) and (S) peaks > 1.5.

Protocol: Chemical Synthesis (Racemate) & Resolution
Objective: To access the standard material for impurity profiling.

Starting Material: Fenofibric Acid (hydrolyzed Fenofibrate).

Reduction:

Dissolve Fenofibric Acid (1 eq) in Methanol.
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Add NaBH₄ (2 eq) portion-wise at 0–5 °C.

Stir at RT for 2 hours.

Quench with 1N HCl (Caution: Hydrogen gas evolution).

Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

Isolation: Concentrate to yield the racemic solid (MP: 133–135 °C).

Chiral Resolution:

Form diastereomeric salts using (S)-(-)-α-Phenylethylamine.

Recrystallize fractionally from Ethanol/Water.

Acidify the salt to liberate the free (R)-acid.

Metabolic & Analytical Logic Visualizations
Metabolic Pathway: Origin of the Chiral Center
This diagram illustrates the transformation of the achiral parent drug into the chiral metabolite.
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Caption: Metabolic conversion of Fenofibrate to its reduced chiral form, creating the (R)/(S)

stereocenter.

Analytical Workflow: Enantiomeric Purity Determination
A logic flow for verifying the specific optical isomer in a drug substance sample.
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Caption: Step-by-step analytical decision tree for quantifying the (R)-enantiomer in

pharmaceutical samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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characterization-of-r-2-4-chlorophenyl-2-hydroxypropionic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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